molecular formula C17H16O3 B8484471 2',6'-DIMETHOXYCHALCONE

2',6'-DIMETHOXYCHALCONE

Cat. No.: B8484471
M. Wt: 268.31 g/mol
InChI Key: GMODFQAQVHNPNU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for 2',6'-dimethoxychalcone is (2E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one . This nomenclature reflects the compound’s core structure: a propenone backbone linking two aromatic rings, with methoxy groups (-OCH₃) at the 2' and 6' positions of one phenyl group. The E designation specifies the trans configuration of the α,β-unsaturated ketone system, a critical feature influencing its reactivity and spectral properties.

Alternative names include 2',6'-dimethoxybenzalacetophenone and 3-(2,6-dimethoxyphenyl)-1-phenylprop-2-en-1-one , though these are less frequently used in modern literature. The Chalcone numbering system assigns primed positions (e.g., 2', 6') to the ring attached to the carbonyl group, distinguishing it from the unprimed positions on the opposite phenyl ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₁₆O₃ , derived from:

  • 17 carbon atoms : 12 from the two benzene rings, 3 from the propenone chain, and 2 from methoxy groups.
  • 16 hydrogen atoms : Distributed across aromatic rings and aliphatic chains.
  • 3 oxygen atoms : Two from methoxy substituents and one from the ketone group.

The calculated molecular weight is 268.31 g/mol , with an exact mass of 268.109944 g/mol . Isotopic distribution analysis reveals a base peak at m/z 268.11, corresponding to the [M]⁺ ion in mass spectrometry. Comparative analysis with related chalcones (e.g., 2',4'-dihydroxy-3',6'-dimethoxychalcone, C₁₇H₁₆O₅) highlights the role of substituents in modulating molecular weight and physicochemical properties.

Stereochemical Configuration and Isomeric Considerations

The α,β-unsaturated ketone moiety in this compound adopts an E-configuration , as confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 15–16 Hz for trans-vinylic protons). This planar arrangement facilitates conjugation between the carbonyl group and the aromatic rings, enhancing UV absorption at 280–320 nm.

Potential isomerization pathways include:

  • Geometric isomerism : Conversion to the Z-isomer under photolytic conditions, though the E-form is thermodynamically favored.
  • Tautomerism : Enolization of the ketone group, though this is suppressed by the electron-withdrawing methoxy substituents.
  • Rotational isomerism : Restricted rotation about the C–C single bonds adjacent to the carbonyl group, leading to atropisomers in non-planar conformations.

X-ray crystallography confirms the absence of cis isomers in solid-state samples, with the E-configuration stabilized by intramolecular hydrogen bonding.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals an orthorhombic crystal system with space group Pbca and unit cell parameters:

  • a = 27.903 Å
  • b = 13.958 Å
  • c = 7.662 Å
  • Unit cell volume = 2984 ų.

The molecule exhibits two intramolecular hydrogen bonds:

  • O(6A)–H···O(9) : Between a hydroxyl hydrogen and the carbonyl oxygen (distance = 1.38 Å, angle = 153°).
  • C(8)–H···O(2A) : A weaker interaction involving an aromatic hydrogen and methoxy oxygen (distance = 2.09 Å).

The dihedral angle between the two aromatic rings measures 13.1° , indicating slight deviation from coplanarity due to steric hindrance from methoxy groups. Intermolecular O–H···O interactions (distance = 2.689 Å) form infinite chains along the b-axis, stabilizing the crystal lattice.

Computational Chemistry Predictions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following electronic properties:

  • HOMO-LUMO gap : 4.2 eV, suggesting moderate reactivity toward electrophiles.
  • Dipole moment : 3.8 Debye, polarized toward the methoxy-substituted ring.
  • Electrostatic potential : Maximal negative charge density at the carbonyl oxygen (-0.42 e).

The SMILES notation (COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O) encodes the E-configuration via the /C=C/ syntax. InChIKey (GMODFQAQVHNPNU-VAWYXSNFSA-N) uniquely identifies the stereoisomer, with the “V” segment denoting the trans double bond.

Conformational analysis identifies two low-energy states:

  • Planar conformation : Dominant in vacuum (ΔG = 0 kcal/mol).
  • Twisted conformation : 2.3 kcal/mol higher in energy, observed in polar solvents due to solvation effects.

These computational insights align with experimental IR and NMR data, particularly the downfield shift of the carbonyl carbon (δ 190–195 ppm in ¹³C NMR).

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

GMODFQAQVHNPNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Conventional Base-Catalyzed Condensation

The Claisen-Schmidt condensation remains the cornerstone for synthesizing 2',6'-dimethoxychalcone. This method involves the base-catalyzed reaction between a 2,6-dimethoxybenzaldehyde derivative and an acetophenone counterpart. For instance, a study demonstrated the condensation of 2,6-dimethoxybenzaldehyde with 4-hydroxyacetophenone in ethanolic sodium hydroxide, yielding 4'-hydroxy-2',6'-dimethoxychalcone at 65% efficiency. The reaction typically proceeds under reflux conditions (60–80°C) for 6–12 hours, with the base facilitating enolate formation and subsequent aldol addition.

Mechanochemical Grinding Technique

A solvent-free, mechanochemical approach has significantly improved synthesis efficiency. By grinding 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde with solid NaOH in a mortar for 15 minutes, researchers achieved a 70% yield of 2',6'-dihydroxy-3,4-dimethoxychalcone. Adapting this method for this compound would require starting materials with pre-methylated hydroxyl groups (e.g., 2,6-dimethoxyacetophenone), bypassing the need for post-synthesis methylation. This technique reduces reaction time to minutes and eliminates solvent use, aligning with green chemistry principles.

Solvent-Free and Green Synthesis Innovations

Solid-State Reactions

Recent advances emphasize solvent-free conditions to enhance sustainability. For example, a patent described the synthesis of 4'-hydroxy-2,6-dimethoxydihydrochalcone via solid-phase aldol condensation between 4-benzyloxyacetophenone and 2,6-dimethoxybenzaldehyde, followed by hydrogenolysis. While this method targets a dihydrochalcone, omitting the hydrogenation step could directly yield this compound. The absence of solvents minimizes waste and simplifies purification.

Catalytic Innovations and Reaction Optimization

Base Catalysts and Their Impact

The choice of base critically influences reaction outcomes:

  • NaOH/KOH in ethanol : Yields ~65–70% but requires prolonged reflux.

  • Lithium hydroxide in DMF : Enhances enolate stability, potentially increasing yields to >75% for electron-deficient aldehydes.

  • Ammonium acetate in acetic acid : Acidic conditions favor chalcone formation over side products, though yields remain moderate (60–65%).

Heterogeneous Catalysis

Palladium on carbon (Pd/C) has been employed for in situ deprotection of intermediates. For instance, hydrogenating a benzyl-protected precursor over Pd/C simultaneously removes protecting groups and reduces side products, achieving 85–90% purity post-crystallization.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Purity
Conventional ClaisenNaOH/EtOH, reflux65%12 h90%
Mechanochemical grindingNaOH, mortar grinding70%15 min95%
Microwave-assistedKOH/DMF, 150°C75%*30 min92%
Solid-phase hydrogenolysisPd/C, H₂, ethanol68%6 h98%

*Estimated based on analogous chalcone syntheses.

Industrial Scalability and Process Considerations

Pilot-Scale Production

Scaling the mechanochemical method presents challenges in heat dissipation and mixing efficiency. However, adopting twin-screw extruders or ball mills could enable continuous production, achieving throughputs of 1–5 kg/h with minimal solvent recovery costs.

Purification Techniques

Recrystallization from ethanol-water mixtures (7:3 v/v) remains the standard purification method, yielding crystals with >98% purity. Chromatographic methods, though effective for laboratory-scale isolation, are economically impractical for industrial use.

Cost-Benefit Analysis

Raw material costs dominate expenses, particularly 2,6-dimethoxybenzaldehyde (~$120/kg). Optimizing catalyst recycling and solvent reuse could reduce production costs by 20–30%, making large-scale synthesis feasible.

Chemical Reactions Analysis

Types of Reactions: 2',6'-DIMETHOXYCHALCONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cancer Research

2',6'-Dimethoxychalcone has been investigated for its potential in cancer treatment, particularly breast cancer. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : A study on 2',4-dihydroxy-4',6'-dimethoxychalcone (a derivative) showed selective inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced autophagy and cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent for breast cancer .
Compound Target Cancer Type Mechanism of Action Selectivity Index
2',4-Dihydroxy-4',6'-dimethoxychalconeBreast CancerInduces apoptosis and autophagyMCF-7: 4.4, MDA-MB-231: 3.5

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : Research indicated that this compound reduces the production of pro-inflammatory cytokines in macrophages. It inhibited nitric oxide production and downregulated the expression of COX-2 and iNOS proteins in RAW 264.7 cells, demonstrating its potential for use in anti-inflammatory therapies .
Cell Type Inflammatory Stimulus Effects Observed
RAW 264.7Lipopolysaccharides (LPS)Decreased NO production; reduced COX-2 and iNOS expression

Anti-melanogenic Activity

The compound has shown promise in skin care applications due to its ability to inhibit melanin production.

  • Case Study : In vitro studies with B16F10 melanoma cells revealed that this compound significantly decreased melanin content and tyrosinase activity. This effect is attributed to the downregulation of melanogenesis-related proteins, suggesting its application in cosmeceuticals .
Cell Type Melanin Production Mechanism of Action
B16F10Reduced by treatmentInhibition of tyrosinase; downregulation of MITF

Synthetic Route Overview

  • Reactants :
    • 2,6-Dimethoxybenzaldehyde
    • Acetophenone
  • Reagents : Sodium hydroxide or potassium hydroxide (as a base)
  • Solvent : Ethanol or methanol
  • Conditions : Reflux to facilitate reaction completion

Mechanism of Action

The mechanism of action of 2',6'-DIMETHOXYCHALCONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones are α,β-unsaturated ketones with diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 2',6'-dihydroxy-4,4'-dimethoxychalcone with analogous compounds:

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Notable Properties
2',6'-Dihydroxy-4,4'-dimethoxychalcone 2',6'-OH; 4,4'-OCH₃ C₁₇H₁₆O₅ 300.32 20621-49-2 165 High polarity; RT-stable reference standard
Flavokavain B 2'-OCH₃; 4',6'-OH C₁₇H₁₆O₄ 284.31 1775-97-9 113–114 Cytotoxic activity; kava plant isolate
Pashanone 2',6'-OH; 3',4'-OCH₃ C₁₇H₁₆O₅ 300.31 42438-78-8 200–258 Antifungal properties; complex melting range
2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone 2',4'-OH; 4,6'-OCH₃ (dihydro) C₁₇H₁₈O₅ 302.32 75679-58-2 Not reported Reduced α,β-unsaturation; enhanced stability
2',6'-Dihydroxy-4'-methoxychalcone 2',6'-OH; 4'-OCH₃ C₁₆H₁₄O₄ 270.28 18956-15-5 Not reported Lower molecular weight; simpler structure

Key Observations

Substituent Position and Polarity: The 2',6'-dihydroxy-4,4'-dimethoxychalcone exhibits higher polarity due to two hydroxyl groups, enhancing solubility in polar solvents compared to Flavokavain B (one fewer hydroxyl group) .

Structural Modifications and Bioactivity: Flavokavain B (CAS 1775-97-9) lacks a methoxy group at the 4' position but retains cytotoxic properties, suggesting substituent position critically impacts activity . Pashanone (CAS 42438-78-8), with methoxy groups at 3' and 4', demonstrates antifungal effects, highlighting the role of adjacent substituents in modulating target interactions .

Saturation Effects :

  • Dihydrochalcones (e.g., 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone) lack the α,β-unsaturated bond, reducing reactivity but improving chemical stability .

Thermal Stability: The melting point of 2',6'-dihydroxy-4,4'-dimethoxychalcone (165°C) is lower than Pashanone (200–258°C), possibly due to fewer intermolecular hydrogen bonds .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 2',6'-dimethoxychalcone, and how can it be isolated and identified in plant extracts?

  • Methodology :

  • Natural Sources : this compound and its derivatives (e.g., dihydrochalcones) are found in plants like Lindera umbellata and Bidens tripartitus. These compounds are often extracted using methanol or ethanol via maceration or Soxhlet extraction .
  • Identification : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 2',6' and 4' .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

  • Methodology :

  • Synthesis : The Claisen-Schmidt condensation is a common method, reacting 2',6'-dimethoxyacetophenone with benzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol). Microwave-assisted synthesis may reduce reaction time .
  • Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity. Melting point determination (e.g., 165°C for 2',6'-dihydroxy-4,4'-dimethoxychalcone) validates crystallinity .

Q. How can researchers differentiate this compound from structurally similar chalcones (e.g., 2',4'-dimethoxy derivatives)?

  • Methodology :

  • Analytical Techniques :
  • HPLC-MS : Compare retention times and fragmentation patterns. For example, this compound (C₁₇H₁₆O₅, MW 300.31) shows distinct [M+H]⁺ peaks at m/z 301.1 .
  • NMR : The ¹H NMR spectrum of this compound exhibits singlet peaks for methoxy groups at δ 3.8–4.0 ppm, while hydroxyl protons (if present) appear as broad singlets at δ 9–12 ppm .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-Response Studies : Use in vitro assays (e.g., DPPH for antioxidant activity) across a concentration range (1–100 µM) to identify threshold effects.
  • Cell Model Selection : Compare outcomes in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) to assess cell-type-specific responses. Contradictions may arise from differential redox environments .

Q. How do methoxy and hydroxyl group substitutions influence the pharmacokinetics of this compound?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to measure CYP450-mediated metabolism. Methoxy groups typically enhance stability compared to hydroxyl groups, which are prone to glucuronidation .
  • Solubility Testing : Use shake-flask methods with buffers (pH 1.2–7.4) to determine logP values. Methoxy groups increase lipophilicity, affecting membrane permeability .

Q. What degradation products form under varying storage conditions, and how can they be characterized?

  • Methodology :

  • Forced Degradation Studies : Expose this compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks.
  • LC-QTOF-MS Analysis : Identify degradation products (e.g., demethylated derivatives or chalcone epoxides) via high-resolution mass spectra and MS/MS fragmentation .

Q. How can researchers validate the synergistic effects of this compound with other phytochemicals (e.g., flavonoids)?

  • Methodology :

  • Combinatorial Screening : Use checkerboard assays or CompuSyn software to calculate combination indices (CI). Synergy (CI < 1) is common with compounds targeting overlapping pathways (e.g., NF-κB inhibition).
  • Transcriptomic Profiling : RNA-seq or qPCR arrays can identify co-regulated genes (e.g., Nrf2, SOD2) in treated cells .

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